molecular formula C24H25N3O4 B11334460 N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Cat. No.: B11334460
M. Wt: 419.5 g/mol
InChI Key: KMWKNMHWNXQFEG-UHFFFAOYSA-N
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Description

N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its diverse biological activities, and a furan-2-carboxamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the 3-(3-methoxyphenoxy)propyl group and the furan-2-carboxamide moiety. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, leading to modulation of biological processes. The furan-2-carboxamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide
  • N-({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Uniqueness

N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-(3-methoxyphenoxy)propyl group may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-26(24(28)22-12-6-14-31-22)17-23-25-20-10-3-4-11-21(20)27(23)13-7-15-30-19-9-5-8-18(16-19)29-2/h3-6,8-12,14,16H,7,13,15,17H2,1-2H3

InChI Key

KMWKNMHWNXQFEG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC)C(=O)C4=CC=CO4

Origin of Product

United States

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